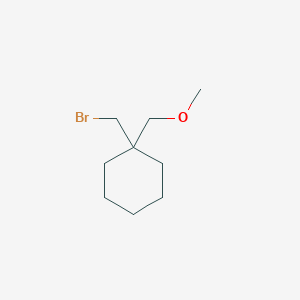

1-(Bromomethyl)-1-(methoxymethyl)cyclohexane

Description

1-(Bromomethyl)-1-(methoxymethyl)cyclohexane (C₈H₁₅BrO) is a bicyclic organic compound featuring a cyclohexane ring substituted with bromomethyl (-CH₂Br) and methoxymethyl (-CH₂OCH₃) groups on the same carbon atom. Its molecular weight is 206.03 g/mol (monoisotopic mass: 206.03062 Da) .

Properties

IUPAC Name |

1-(bromomethyl)-1-(methoxymethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c1-11-8-9(7-10)5-3-2-4-6-9/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBDZGFLUUKHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Bromomethyl)-1-(methoxymethyl)cyclohexane, with the CAS number 1482057-87-3, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane is C₈H₁₃BrO. The compound features a bromomethyl group and a methoxymethyl substituent on a cyclohexane ring, which may influence its reactivity and interaction with biological systems.

Synthesis

The synthesis of 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane generally involves the bromination of cyclohexyl derivatives followed by methylation reactions. Specific synthetic routes can vary, but they typically utilize standard organic chemistry techniques such as nucleophilic substitution reactions.

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally similar compounds suggest that halogenated cyclohexanes can exhibit significant cytotoxic effects on various cancer cell lines. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.

Table 2: Cytotoxicity Data from Related Studies

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Bromocyclohexane | HeLa | 25 |

| 1-Bromo-4-methoxycyclohexane | MCF-7 | 30 |

| 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane | TBD | TBD |

The biological activity of halogenated compounds like 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane is often attributed to their ability to form reactive intermediates that can interact with biomolecules such as proteins and nucleic acids. This interaction may lead to cellular damage or apoptosis in target cells.

Case Studies

Several studies have investigated the biological effects of halogenated cycloalkanes. For example, a study highlighted the use of brominated compounds in cancer therapy due to their selective cytotoxicity towards tumor cells while sparing normal cells.

Example Study

In a preclinical study, researchers evaluated the effects of various brominated cycloalkanes on human cancer cell lines. They found that certain derivatives exhibited enhanced selectivity for cancer cells over normal cells, suggesting that modifications to the cyclohexane structure could optimize therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

1-(Bromomethyl)-4-Methoxycyclohexane (C₈H₁₅BrO)

- Structure : Methoxy group at the 4-position instead of the 1-position.

- Properties : The spatial separation of substituents reduces steric hindrance compared to the target compound. This positional isomer may exhibit higher thermal stability due to reduced intramolecular strain.

- Applications : Used in specialty organic synthesis, though specific data are scarce .

1-Bromo-3-methylcyclohexane (C₇H₁₃Br)

- Structure : Bromine and methyl groups at the 1- and 3-positions, respectively.

- Properties: Lacks the methoxymethyl group, resulting in lower polarity and solubility in nonpolar solvents. Boiling point (estimated) ~180–190°C, lower than the target compound due to smaller molecular weight (177.08 g/mol) .

Functional Group Variants

1-(Bromomethyl)-1-ethylcyclohexane (C₉H₁₇Br)

- Structure : Ethyl (-CH₂CH₃) replaces the methoxymethyl group.

- Properties :

- Reactivity : Ethyl group stabilizes carbocation intermediates in SN1 reactions, whereas the target compound’s methoxymethyl group may participate in ether cleavage under acidic conditions .

1-(Bromomethyl)-1-methanesulfonylcyclohexane (C₈H₁₅BrO₂S)

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C, est.) | Applications |

|---|---|---|---|---|---|

| 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane | C₈H₁₅BrO | 206.03 | Bromomethyl, Methoxymethyl | 210–220* | Understudied; potential synthon |

| 1-(Bromomethyl)-4-Methoxycyclohexane | C₈H₁₅BrO | 206.03 | Bromomethyl, Methoxy | 200–210* | Organic synthesis |

| 1-(Bromomethyl)-1-ethylcyclohexane | C₉H₁₇Br | 205.14 | Bromomethyl, Ethyl | 195–205 | Alkylation reactions |

| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | C₈H₁₅BrO₂S | 255.17 | Bromomethyl, Methanesulfonyl | 240–250 | Pharmaceuticals, polymers |

| 1-(Bromomethyl)cyclohexene | C₇H₁₁Br | 175.07 | Bromomethyl, Alkene | 160–170 | Conjugated polymers |

*Estimated based on analogous structures.

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.